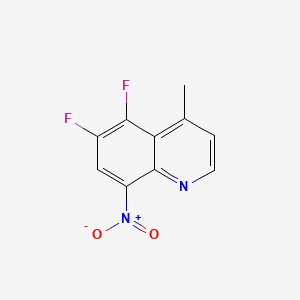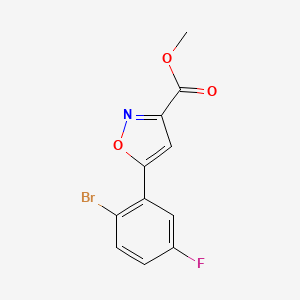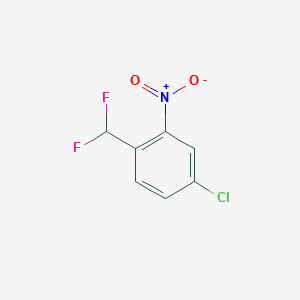
4-(Dichloromethyl)-3-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethyl)-3-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a dichloromethyl group and a nitro group attached to a benzene ring, along with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-3-nitrobenzonitrile typically involves the introduction of the dichloromethyl and nitro groups onto a benzene ring. One common method is the nitration of 4-(dichloromethyl)benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4-(Dichloromethyl)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4-(dichloromethyl)-3-aminobenzonitrile.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
4-(Dichloromethyl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Dichloromethyl)-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dichloromethyl group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
4-Nitrobenzonitrile: A compound with a similar nitro and nitrile group but lacking the dichloromethyl group.
3-Nitrobenzonitrile: Similar structure but with the nitro group in a different position.
特性
分子式 |
C8H4Cl2N2O2 |
|---|---|
分子量 |
231.03 g/mol |
IUPAC名 |
4-(dichloromethyl)-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-8(10)6-2-1-5(4-11)3-7(6)12(13)14/h1-3,8H |
InChIキー |
CTKSPQWVCCURLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)
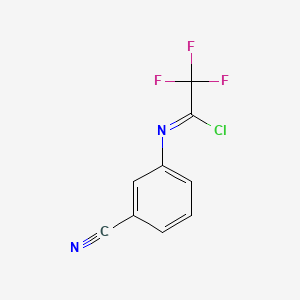
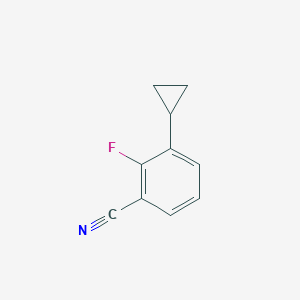
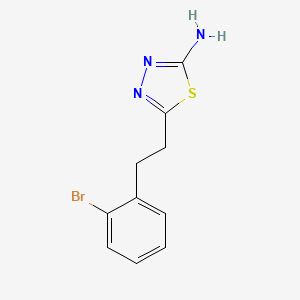

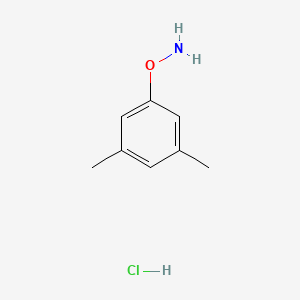
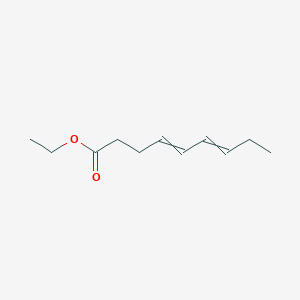

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)

